N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Description
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1H-1,2,4-triazol-5-yl)benzamide is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-27-18-8-3-2-7-17(18)25-10-9-16(12-25)23-20(26)15-6-4-5-14(11-15)19-21-13-22-24-19/h2-8,11,13,16H,9-10,12H2,1H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLVBFLXGQJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)NC(=O)C3=CC=CC(=C3)C4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a methoxy group onto a phenyl ring, which can be achieved using methoxybenzene and suitable reagents.
Formation of the Triazole Ring: The triazole ring can be synthesized through cycloaddition reactions involving azides and alkynes.
Coupling of the Benzamide Group: The final step involves coupling the benzamide group to the pyrrolidine-triazole intermediate using amide bond formation techniques.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and identify potential drug targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1H-1,2,4-triazol-5-yl)benzamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, which are known for their diverse biological activities.
Triazole Derivatives: Compounds containing a triazole ring, which are studied for their antimicrobial and anticancer properties.
Benzamide Derivatives: Compounds with a benzamide group, which are explored for their potential as therapeutic agents.
The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct biological activities and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
